![molecular formula C7H8 B1429347 Methylbenzene-13C7 CAS No. 287399-36-4](/img/structure/B1429347.png)
Methylbenzene-13C7
Overview
Description
Methylbenzene-13C7, also known as Toluene-13C7, is a compound with the molecular formula C7H8 . It has a molecular weight of 99.087 g/mol . The compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of Methylbenzene-13C7 can be represented by the isomeric SMILES string [13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1
. This indicates that the compound consists of a benzene ring (represented by the 1=[13CH][13CH]=[13CH][13CH]=[13CH]1
part of the string) with a methyl group ([13CH3]
) attached to it .
Chemical Reactions Analysis
Methylbenzene-13C7, like other aromatic compounds, can undergo electrophilic aromatic substitution reactions . The exact reactions that Methylbenzene-13C7 can participate in and the conditions under which these reactions occur would depend on various factors and are not detailed in the search results.
Physical And Chemical Properties Analysis
Methylbenzene-13C7 has a molecular weight of 99.087 g/mol . It has a complexity of 42 and contains 7 heavy atoms . The compound does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 99.08608410 g/mol .
Scientific Research Applications
Methanol-to-Olefins (MTO) Catalysis
Methylbenzene-13C7 plays a significant role in the methanol-to-olefins (MTO) catalytic process, a critical pathway for synthesizing light olefins like ethylene and propylene from methanol. Studies have shown that co-reacting methylbenzenes with methanol-13C can lead to higher yields of olefins, indicating the potential of methylbenzene-13C7 to improve the efficiency and selectivity of MTO catalysis. The presence of methylbenzene-13C7 facilitates detailed mechanistic studies, allowing researchers to trace the conversion pathways and intermediates formed during the reaction, thereby enhancing the understanding of the hydrocarbon pool mechanism within the catalytic process (Sassi et al., 2002).
Reaction Mechanism Elucidation
Isotopic labeling with methylbenzene-13C7 is a powerful tool for elucidating reaction mechanisms in complex catalytic systems. By incorporating 13C-labeled methylbenzene, researchers can track the fate of carbon atoms through the reaction, providing insights into the formation and conversion of intermediates. This method has been particularly useful in studying the selectivity and reactivity of different methylbenzene intermediates in MTO reactions, highlighting the influence of methyl substitution on product distribution and the role of zeolite catalysts in shaping selectivity (Hereijgers et al., 2009).
Environmental Monitoring and Remediation
In environmental science, methylbenzene-13C7 can be used to study the degradation pathways of aromatic hydrocarbons in contaminated sites. By tracing the 13C label, researchers can identify specific biodegradation processes and metabolites formed during the remediation of sites contaminated with hydrocarbons. This application is vital for assessing the effectiveness of bioremediation strategies and understanding the fate of pollutants in the environment (Griebler et al., 2004).
Material Science and Catalysis
Methylbenzene-13C7 is also utilized in material science and catalysis research, particularly in studying the interactions between organic molecules and catalyst surfaces. The 13C label provides a non-invasive means to observe how methylbenzene interacts with various catalysts, aiding in the development of new materials with enhanced catalytic properties or selectivity for specific reactions. This research can lead to the innovation of more efficient and sustainable chemical processes (Yanting et al., 2016).
Safety And Hazards
Methylbenzene-13C7 is classified as a dangerous substance . It is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, and drowsiness or dizziness . It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
Relevant Papers
One relevant paper titled “Theoretical Insights on Methylbenzene Side‐Chain Growth in ZSM-5 Zeolites for Methanol-to-Olefin Conversion” was found . This paper provides theoretical insights on the side-chain growth of methylbenzene molecules in ZSM-5 zeolites for methanol-to-olefin conversion .
properties
IUPAC Name |
(113C)methyl(1,2,3,4,5,6-13C6)cyclohexatriene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFVVABEGXRONW-BNUYUSEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746144 | |
Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.087 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methylbenzene-13C7 | |
CAS RN |
287399-36-4 | |
Record name | 1-(~13~C)Methyl(~13~C_6_)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287399-36-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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